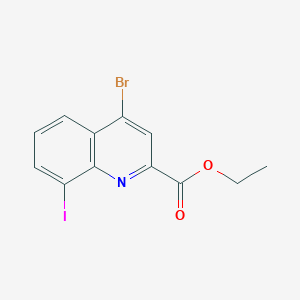
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. The compound features a quinoline core substituted with bromine and iodine atoms at the 4th and 8th positions, respectively, and an ethyl ester group at the 2nd position. This combination of substituents imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-8-iodoquinoline-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination and iodination of quinoline derivatives followed by esterification. The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvents to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-bromo-8-iodoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are employed.
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol are typical.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Industry: The compound is utilized in the production of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of ethyl 4-bromo-8-iodoquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can enhance binding affinity and selectivity towards these targets. The quinoline core can also participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-bromo-8-iodoquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Ethyl 6-chloro-2-(chloromethyl)-4-phenylquinoline-3-carboxylate: Known for its antitrypanosomal activity.
Ethyl 2,4-bis(chloromethyl)-6-iodoquinoline-3-carboxylate: Used in the synthesis of 2,4-bis(aroxymethyl)quinoline-3-carboxylic acids.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications.
Eigenschaften
Molekularformel |
C12H9BrINO2 |
|---|---|
Molekulargewicht |
406.01 g/mol |
IUPAC-Name |
ethyl 4-bromo-8-iodoquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrINO2/c1-2-17-12(16)10-6-8(13)7-4-3-5-9(14)11(7)15-10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
OLZFVPYUHYMYPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2I)C(=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















